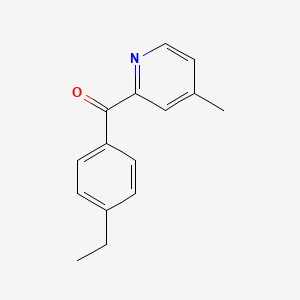

2-(4-Ethylbenzoyl)-4-methylpyridine

説明

特性

IUPAC Name |

(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMHYBNEFTXEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Causality and Physicochemical Profile

An In-Depth Technical Guide to CAS 898779-90-3: Physicochemical Profiling and Advanced Applications

As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structural formula to understand its dynamic capabilities in complex systems. CAS 898779-90-3 , formally known as 2-(4-Ethylbenzoyl)pyridine or (4-ethylphenyl)(pyridin-2-yl)methanone , is a highly specialized ketone derivative. Its unique molecular architecture—a pyridine ring coupled to an ethylphenyl group via a carbonyl bridge—makes it an exceptionally valuable asset in two distinct, cutting-edge fields: lanthanide luminescence sensitization and regioselective catalytic oxidation .

This whitepaper deconstructs the mechanistic causality behind the utility of CAS 898779-90-3, providing robust, self-validating protocols for its application in modern drug development and materials science.

The utility of CAS 898779-90-3 is dictated by its electronic and steric properties. The adjacent nitrogen (from the pyridine) and oxygen (from the carbonyl) create a highly efficient bidentate coordination pocket . This pocket is perfectly sized and electronically tuned to bind hard Lewis acids, such as Lanthanide ions (Ln³⁺). Furthermore, the 4-ethylphenyl moiety provides necessary lipophilicity for cellular uptake in biological assays and serves as a steric tuner to modulate the energy level of the molecule's triplet state.

Table 1: Quantitative Data and Physicochemical Summary

| Parameter | Specification / Value |

| CAS Registry Number | 898779-90-3 |

| IUPAC Name | (4-Ethylphenyl)(pyridin-2-yl)methanone |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Structural Features | Bidentate coordination pocket (N, O); tunable triplet state |

| Primary Utility | Lanthanide sensitizer (Antenna effect); Catalytic benchmark |

| Photophysical Role | UV-absorbing chromophore for Eu³⁺/Tb³⁺ sensitization |

| Synthesis Pathway | Se-catalyzed aerobic C(sp³)-H oxidation of 2-(4-ethylbenzyl)pyridine |

Core Application I: Lanthanide Sensitization and Photodynamic Therapy

Lanthanide ions (such as Europium and Terbium) possess unique luminescent properties, including sharp emission bands and long luminescence lifetimes, which are highly sought after for bio-imaging and Photodynamic Therapy (PDT). However, direct excitation of Lanthanides is highly inefficient due to Laporte-forbidden f-f transitions.

CAS 898779-90-3 solves this by acting as an "Antenna Ligand." According to the foundational screening methodologies developed by [1], the highly conjugated system of the benzoylpyridine absorbs UV light efficiently. It then undergoes intersystem crossing (ISC) to its triplet state, followed by non-radiative energy transfer to the emissive state of the coordinated Lanthanide ion.

Energy transfer mechanism (Antenna Effect) from CAS 898779-90-3 to Lanthanide ions.

Experimental Protocol: One-Step Screening and Complexation

To ensure reproducibility, this protocol is designed as a self-validating system.

-

Preparation : Dissolve equimolar amounts of CAS 898779-90-3 and LnCl₃·6H₂O (e.g., Eu³⁺) in a buffered aqueous/organic solvent mixture (e.g., Tris buffer/MeOH).

-

Coordination : Adjust the pH strictly to 7.0 using 0.1 M NaOH. Causality: This facilitates optimal coordination geometry by deprotonating competing ligands without causing the precipitation of insoluble lanthanide hydroxides. Reflux for 2 hours.

-

Purification : Isolate the complex via semi-preparative HPLC.

-

Self-Validation (The "Check") : Perform steady-state photoluminescence spectroscopy. Exciting the sample at the ligand's absorption maximum (~280-320 nm) must yield the characteristic sharp emission bands of the lanthanide (e.g., 614 nm for Eu³⁺, 5D0→7F2 transition). The absence of these bands instantly indicates failed energy transfer or water-induced quenching (oscillator failure).

Core Application II: Benchmark Substrate in Catalytic C(sp³)-H Oxidation

In the realm of green synthetic chemistry, developing catalysts that use molecular oxygen (O₂) as a terminal oxidant is a major priority. CAS 898779-90-3 is frequently utilized as a critical benchmark product to prove the chemoselectivity of novel oxidation catalysts, such as the Selenium-catalyzed systems reported by [2].

The Mechanistic Challenge: The precursor, 2-(4-ethylbenzyl)pyridine, contains two distinct oxidizable C(sp³)-H sites: the methylene bridge adjacent to the pyridine, and the ethyl group on the phenyl ring. A superior catalyst must selectively oxidize the methylene bridge to a carbonyl (yielding CAS 898779-90-3) without over-oxidizing the ethyl group.

Selenium-catalyzed regioselective C(sp3)-H oxidation pathway generating CAS 898779-90-3.

Experimental Protocol: Regioselective Aerobic Oxidation

-

Reaction Assembly : Combine 2-(4-ethylbenzyl)pyridine (substrate) and a catalytic amount of a Selenium-based catalyst (e.g., diphenyl diselenide) in aqueous DMSO.

-

Aerobic Oxidation : Purge the system with molecular oxygen (O₂, 1 atm) and heat to the optimized temperature (e.g., 100 °C) for 12-24 hours. Causality: The O₂ acts as the terminal oxidant, continuously regenerating the active electrophilic Se species while preventing the accumulation of toxic byproducts.

-

Isolation : Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

-

Self-Validation (The "Check") : Analyze the purified product via ¹H and ¹³C NMR. The successful formation of CAS 898779-90-3 is confirmed by the disappearance of the benzylic -CH₂- protons (~4.0 ppm) and the appearance of a carbonyl carbon peak (~193 ppm) in the ¹³C NMR. Crucially, the ethyl group signals (~1.2 ppm, triplet; ~2.6 ppm, quartet) must remain intact. If the ethyl signals are altered, the catalyst lacks the required chemoselectivity.

Conclusion

CAS 898779-90-3 is far more than a simple ketone; it is a meticulously balanced molecular tool. Its bidentate coordination ability and tunable triplet state make it an indispensable antenna ligand for next-generation Lanthanide-based bio-imaging and PDT agents. Simultaneously, its dual-site C(sp³)-H precursor makes it the gold standard for validating the chemoselectivity of novel, green oxidation catalysts. By adhering to the self-validating protocols outlined above, researchers can harness the full potential of this compound with high reproducibility and scientific rigor.

References

-

Dai, L., Lo, W.-S., Zhang, J., & Law, G.-L. (2017). One-Step Reaction for Screening of Chromophores to Improve the Luminescence of Lanthanide Complexes. Asian Journal of Organic Chemistry, 6(12), 1845-1850.[Link]

-

Jin, W., Zheng, P., Wong, W.T., & Law, G.L. (2017). Efficient Selenium-Catalyzed Selective C(sp³)−H Oxidation of Benzylpyridines with Molecular Oxygen. Advanced Synthesis & Catalysis, 359(9), 1588-1593.[Link]

Advanced Synthesis and Characterization of Pyridine Derivatives: A Comprehensive Guide for Drug Development

Executive Summary

The pyridine scaffold is a ubiquitous azaheterocycle in medicinal chemistry. The nitrogen atom's lone pair enables crucial hydrogen-bonding interactions with druggable targets, significantly enhancing the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Currently, over 7,000 existing drug candidates and numerous FDA-approved drugs (e.g., isoniazid, etoricoxib, and lansoprazole) rely on the pyridine nucleus 1.

As a Senior Application Scientist, I approach the synthesis and characterization of pyridine derivatives not merely as a sequence of reactions, but as a highly controlled, self-validating system. Every experimental choice—from ligand selection in cross-coupling to the choice of NMR solvent—must be driven by a deep understanding of the underlying reaction mechanisms and electronic effects.

Strategic Synthesis of Pyridine Scaffolds

Classical De Novo Synthesis: The Hantzsch Reaction

The Hantzsch dihydropyridine synthesis remains a cornerstone for constructing highly functionalized pyridines from acyclic precursors. The classical mechanism involves a multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a symmetrical 1,4-dihydropyridine intermediate. This intermediate is subsequently oxidized to the corresponding pyridine, a step thermodynamically driven by aromatization 2.

Causality & Expertise: Why utilize multicomponent reactions (MCRs) for early-stage scaffold generation? MCRs maximize atom economy and minimize the need for intermediate isolation, reducing overall step count. The choice of the terminal oxidant (e.g., DDQ, MnO₂, or ferric chloride) is critical. Mild oxidants are deliberately chosen to prevent the degradation of sensitive functional groups installed during the initial Knoevenagel condensation step.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

For modern drug discovery, late-stage functionalization of pre-formed halopyridines is often preferred over de novo synthesis. The Suzuki-Miyaura coupling of halopyridines with aryl or alkyl boronic acids is highly effective but presents unique mechanistic hurdles. For instance, the oxidative addition of Pd(0) to 2-halopyridines can generate stable, well-characterized dimeric species that inhibit the catalytic cycle 3.

Causality & Expertise: To overcome catalyst poisoning by the basic pyridine nitrogen or the formation of stable Pd-dimers, highly active, sterically bulky, and electron-rich ligands (such as XPhos or SPhos) must be employed. The dialkylbiaryl phosphine ligand provides the necessary steric bulk to facilitate rapid reductive elimination, while its electron-rich nature accelerates the oxidative addition into the challenging C–Cl bond of chloropyridines.

Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for halopyridines.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

The following protocol details the coupling of 2-chloropyridine with an arylboronic acid. It is designed with built-in validation checkpoints to ensure reproducibility and prevent catastrophic late-stage failures.

Materials: 2-Chloropyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (3.0 equiv), Toluene/H₂O (4:1 v/v).

Step-by-Step Methodology:

-

Solvent Degassing: Sparge the biphasic Toluene/H₂O (4:1) mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) into inert phosphine oxides, effectively killing the active catalyst before the cycle begins.

-

Catalyst Pre-activation: In a Schlenk flask under Argon, combine Pd(OAc)₂ and XPhos in a portion of the degassed solvent. Stir at room temperature for 15 minutes. Validation Checkpoint: The solution must turn a distinct pale yellow. This color change visually validates the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black, inactive "Pd black" has precipitated; the reaction must be aborted and restarted.

-

Reagent Addition: Add 2-chloropyridine, arylboronic acid, and K₂CO₃ to the active catalyst solution. Causality: The biphasic system is intentional. It dissolves both the organic substrates (Toluene) and the inorganic base (H₂O). The base is mechanistically required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for the transmetalation step.

-

Reaction Execution & Monitoring: Heat the reaction mixture to 85 °C. Monitor via LC-MS every 2 hours. Validation Checkpoint: Successful progression is indicated by the disappearance of the 2-chloropyridine peak and the emergence of the target mass.

-

Quenching and Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Fig 2: End-to-end workflow for the synthesis and validation of pyridine derivatives.

Advanced Characterization via NMR Spectroscopy

Structural elucidation of pyridine derivatives relies heavily on multinuclear NMR (¹H, ¹³C, ¹⁵N). The electronegative nitrogen atom induces strong diamagnetic anisotropy, significantly altering the electronic environment of the ring 4.

Causality in NMR Interpretation

-

¹H & ¹³C NMR: The α-protons (C2, C6) are highly deshielded due to their direct proximity to the electron-withdrawing nitrogen, appearing furthest downfield. Conversely, the β-protons (C3, C5) are the most shielded relative to other ring protons 4.

-

¹⁵N NMR: While less routinely performed due to the low natural abundance of the ¹⁵N isotope (0.36%), it is an invaluable tool for probing the electronic state of the nitrogen atom. The pyridine nitrogen typically resonates between δ 230–330 ppm. A significant downfield shift (often >10 ppm) is a definitive diagnostic marker for protonation events or coordination to metal centers during complexation studies 5.

Quantitative Data Summary

Table 1: Typical NMR Chemical Shifts for Unsubstituted Pyridine (in CDCl₃)

| Nucleus Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Typical Coupling (Hz) |

| α (C2, C6) | 8.5 – 8.8 | ~150.0 | Doublet, ³J ≈ 4–6 Hz |

| β (C3, C5) | 7.1 – 7.5 | ~124.0 | Triplet/Multiplet, ³J ≈ 7–8 Hz |

| γ (C4) | 7.5 – 7.8 | ~136.0 | Triplet, ³J ≈ 7–8 Hz |

| Nitrogen (N1) | N/A | N/A | ¹⁵N Shift: 230 – 330 ppm |

Conclusion

Mastering the synthesis and characterization of pyridine derivatives requires a holistic understanding of electronic effects, catalyst behavior, and rigorous analytical validation. By linking mechanistic theory to practical execution—such as understanding why a specific ligand prevents catalyst poisoning or how diamagnetic anisotropy dictates NMR shifts—researchers can confidently deploy these protocols to accelerate robust drug discovery pipelines.

References

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Hantzsch pyridine synthesis Source: Wikipedia URL:[Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides Source: ACS Publications (Organic Letters) URL:[Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

The Strategic Role of the Pyridine Scaffold in Modern Anticancer Drug Discovery: A Technical Guide to Mechanisms, Structure-Activity Relationships, and Preclinical Evaluation

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, synthetic versatility, and capacity for diverse molecular interactions.[1][2] Its presence in numerous FDA-approved drugs underscores its significance in therapeutic design.[3][4] This technical guide provides an in-depth exploration of substituted pyridines in oncology, targeting researchers, scientists, and drug development professionals. We will dissect the primary mechanisms of anticancer action, from kinase inhibition to microtubule disruption, supported by detailed structure-activity relationship (SAR) analyses. Furthermore, this guide offers field-proven, step-by-step protocols for key preclinical assays, including in vitro cytotoxicity and target-based enzymatic inhibition, to provide a practical framework for the evaluation of novel pyridine-based therapeutic candidates.

Introduction: The Pyridine Nucleus - A Privileged Scaffold in Oncology

The pyridine nucleus is a cornerstone in the architecture of pharmacologically active molecules.[5] Its prevalence stems from a combination of favorable physicochemical properties. The nitrogen atom imparts basicity and serves as a hydrogen bond acceptor, enhancing solubility and enabling critical interactions with biological targets.[6] The aromatic system allows for π-π stacking with amino acid residues in protein active sites, while the ring's carbons can be readily functionalized to modulate steric, electronic, and lipophilic properties. This synthetic tractability allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1] Consequently, pyridine derivatives have been successfully developed to target a wide array of biological pathways implicated in cancer progression.[4]

Mechanisms of Anticancer Action of Substituted Pyridines

The anticancer efficacy of substituted pyridines is not monolithic; rather, it arises from their ability to interact with a diverse set of molecular targets crucial for tumor growth, proliferation, and survival.[1][7]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Pyridine derivatives have emerged as a premier class of kinase inhibitors.[8] The pyridine scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the ATP-binding pocket of the kinase, a foundational interaction for potent inhibition.[9]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[1] Pyridine-based compounds, such as Sorafenib, effectively inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[5] Many novel pyridine-urea and nicotinamide derivatives have shown potent anti-proliferative activities against cancer cell lines like HepG2 and MCF-7 by inhibiting VEGFR-2 at nanomolar concentrations.[1][3]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase whose overactivity can drive tumor cell proliferation.[3] Substituted pyridines have been designed to target the EGFR signaling pathway, demonstrating significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.[3]

-

PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. Certain pyridine-oxadiazole hybrids have been identified as potent PIM-1 inhibitors, inducing apoptosis in breast cancer cells with IC50 values in the nanomolar range.[10]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis). Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis.[5] Several pyridine-bridged analogues of combretastatin A-4, a potent natural tubulin inhibitor, have been developed.[5][7] These compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent cell death.[7]

Other Key Mechanisms

-

DNA Intercalation: The planar aromatic structure of the pyridine ring allows certain derivatives to insert themselves between the base pairs of DNA (intercalation).[3] This distortion of the DNA helix can inhibit replication and transcription, leading to cytotoxicity.

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific CA isozymes, such as CA IX and XII, which help maintain the acidic tumor microenvironment. Pyridine thiazolidinones have been reported as effective inhibitors of these tumor-associated enzymes.[7]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression. Their inhibition can lead to the expression of tumor suppressor genes. Pyridine derivatives have been developed as dual HDAC and PI3K inhibitors, showing potent anti-proliferative action.[1][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridine derivatives is highly dependent on the nature, position, and orientation of their substituents. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[1]

-

Substitution Patterns: Studies have shown that substitution at specific positions can dramatically enhance anticancer activity. For instance, the presence of para-substituted chloro and methoxy groups on a phenyl ring attached to the pyridine scaffold has been shown to greatly enhance activity in certain series.[7] The addition of a nitrile group has also been linked to increased efficacy.[7]

-

Hybrid Molecules: A successful strategy involves creating hybrid molecules that combine the pyridine scaffold with other pharmacologically active moieties. Pyridine-urea hybrids, isatin-pyridine derivatives, and pyridine-conjugated benzimidazoles have all demonstrated potent cytotoxicity against a range of cancer cell lines, including MCF-7 (breast), HepG2 (liver), and A549 (lung).[1][7]

Table 1: Examples of Substituted Pyridines and their Anticancer Activity

| Compound Class | Substituents / Hybrid Moiety | Target(s) | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|---|

| Pyridine-Urea Derivatives | Varied aryl ureas | VEGFR-2 | MCF-7 | Potent; some > Doxorubicin | [1][7] |

| Isatin-Pyridine Hybrids | Isatin scaffold | Antiproliferative | HepG2, A549, MCF-7 | ~5-10 µM | [7] |

| Pyrazolo[3,4-b]pyridines | Varied substitutions | Tubulin Polymerization | MCF-7, HeLa | Sub-micromolar range | [5] |

| Pyridine Thiazolidinones | Thiazolidinone ring | Carbonic Anhydrase IX | MCF-7, HepG2 | Good enzyme inhibition | [7] |

| Pyridine-Oxadiazole Hybrids | 1,3,4-Oxadiazole ring | PIM-1 Kinase | MCF-7, HepG2 | 0.5 µM (MCF-7) |[10] |

Key Experimental Protocols for Preclinical Evaluation

A self-validating system of protocols is essential for the trustworthy evaluation of new chemical entities. The causality behind each step is critical for reproducible and meaningful results.

In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The rationale is that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This initial incubation ensures cells are in a logarithmic growth phase before treatment.

-

Compound Preparation: Prepare a stock solution of the substituted pyridine compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). DMSO is used for solubility, but its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 48-72 hours. The incubation time is chosen to be sufficient for the compound to exert its effect, typically spanning several cell cycles.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. This allows sufficient time for the enzymatic conversion of MTT to formazan by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target-Based Enzymatic Assay: VEGFR-2 Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase target, providing mechanistic validation. Commercially available kits (e.g., ADP-Glo™) are often used.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme solution, substrate (a specific peptide), and ATP solution according to the manufacturer's protocol.

-

Compound Plating: Add the test pyridine compound at various concentrations to the wells of a 384-well plate.

-

Kinase Reaction Initiation: Add the VEGFR-2 enzyme, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). This step allows the enzyme to phosphorylate the substrate in the presence or absence of the inhibitor.

-

Reaction Termination & ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Signal Measurement: Incubate for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound. It is particularly valuable for compounds suspected of interfering with mitosis, such as tubulin inhibitors.[7]

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with the test compound (at concentrations around its IC₅₀) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C. Fixation permeabilizes the cell membrane, allowing the DNA-binding dye to enter.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A. RNase A is crucial to degrade RNA, ensuring the dye only binds to DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have a 2n DNA content, while cells in G2/M will have a 4n DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase to identify any compound-induced cell cycle arrest.

Challenges and Future Directions

Despite their promise, the development of pyridine-based anticancer agents faces several challenges, including achieving high target selectivity to minimize off-target effects and overcoming mechanisms of drug resistance.[1] Future research is focused on several innovative strategies:

-

Rational Drug Design: Utilizing computational tools like molecular docking and SAR analysis to design more selective and potent inhibitors.[1]

-

Nanotechnology-Based Drug Delivery: Encapsulating pyridine derivatives in nanoparticles to improve their solubility, bioavailability, and targeted delivery to tumor tissues.[1]

-

Covalent Inhibitors: Designing compounds that form a permanent covalent bond with their target protein, which can lead to increased potency and duration of action.[1]

Conclusion

The substituted pyridine scaffold is a remarkably versatile and powerful tool in the arsenal of medicinal chemists targeting cancer.[1] Its derivatives have demonstrated efficacy against a multitude of critical cancer targets through diverse mechanisms of action, including the inhibition of kinases, microtubule dynamics, and various essential enzymes.[7] A deep understanding of their structure-activity relationships, coupled with rigorous preclinical evaluation using validated protocols, is paramount for translating this chemical promise into the next generation of effective and selective anticancer therapies. The continued exploration and innovative modification of this privileged structure will undoubtedly continue to yield significant contributions to the field of oncology.

References

-

Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

-

Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. (n.d.). Journal of Pharmaceutical Research International. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). European Journal of Medicinal Chemistry. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][5][7]Thiadiazole Moiety. (2024). Molecules. [Link]

-

The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). European Journal of Medicinal Chemistry. [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). Antioxidants. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). International Journal of Molecular Sciences. [Link]

-

Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir. (2021). Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). ResearchGate. [Link]

-

(PDF) Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2025). ResearchGate. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). Molecules. [Link]

-

Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. (n.d.). SciSpace. [Link]

-

Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]

-

Pyridine alkaloids with activity in the central nervous system. (2017). RSC Medicinal Chemistry. [Link]

-

Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace. [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2020). ResearchGate. [Link]

- Pyridine and pyridimine compounds as pi3k-gamma inhibitors. (2017).

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2018). SCIRP. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016). Journal of Medicinal Chemistry. [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Ascendant Benzoylpyridines: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzoylpyridine scaffold, a deceptively simple fusion of a benzoyl moiety and a pyridine ring, has emerged as a powerhouse in medicinal chemistry. Its inherent structural rigidity, coupled with the electronic interplay between the electron-rich phenyl and electron-deficient pyridine systems, provides a versatile platform for designing compounds with a remarkable breadth of biological activities. This guide offers an in-depth exploration of the benzoylpyridine core, moving beyond a mere recitation of facts to provide a causal understanding of its synthesis, mechanism of action, and structure-activity relationships. We will delve into established and novel synthetic routes, dissect its potent anticancer activity as a tubulin polymerization inhibitor, and explore its burgeoning potential in antiviral and anti-inflammatory applications. This document is designed to serve as a technical resource and a strategic guide for researchers aiming to harness the full therapeutic potential of this privileged scaffold.

The Benzoylpyridine Core: A Structural and Electronic Overview

The benzoylpyridine architecture consists of a phenyl ketone attached to a pyridine ring. The position of the benzoyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences the molecule's conformation, electronic distribution, and, consequently, its biological activity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts a degree of basicity, influencing solubility and potential interactions with biological targets. The ketone linker provides a critical point for hydrogen bonding and can be a key pharmacophoric element.

Synthetic Strategies: Building the Benzoylpyridine Scaffold

The efficient synthesis of benzoylpyridine derivatives is paramount for extensive structure-activity relationship (SAR) studies and the development of clinical candidates. Several robust methods have been established, each with its own advantages in terms of starting material availability, scalability, and substituent tolerance.

Friedel-Crafts and Related Acylation Reactions

A classic and versatile approach involves the acylation of a pyridine derivative with a benzoylating agent, or vice-versa. A common iteration of this is the reaction of nicotinic acid (for 3-benzoylpyridine) or isonicotinic acid (for 4-benzoylpyridine) with a benzene derivative.[1]

Experimental Protocol: Synthesis of 3-Benzoylpyridine via Friedel-Crafts Acylation [1]

-

Acid Chloride Formation: To a flask containing nicotinic acid, add thionyl chloride cautiously. The reaction can be vigorous initially. Heat the mixture to reflux until the evolution of gases ceases, indicating the formation of the nicotinoyl chloride.

-

Solvent Exchange: After cooling, add anhydrous benzene to the reaction mixture and distill it off under reduced pressure. This step is repeated to ensure the complete removal of excess thionyl chloride.

-

Friedel-Crafts Reaction: Add a fresh portion of anhydrous benzene to the nicotinoyl chloride. Cool the mixture in an ice-salt bath. Add anhydrous aluminum chloride portion-wise while maintaining the internal temperature between 5°C and 10°C.

-

Reaction Progression: After the addition of the catalyst, allow the reaction to stir at room temperature and then heat to reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the acidic aqueous layer and extract it with ether to remove any non-basic organic byproducts. Basify the aqueous layer with a 50% sodium hydroxide solution until the initially formed aluminum hydroxide redissolves. Extract the product into chloroform. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

From Cyanopyridines: The Hoesch Reaction and Modern Variants

The reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst provides a direct route to functionalized benzoylpyridines.[2] This method is particularly useful for introducing electron-donating groups onto the benzoyl ring.

Experimental Protocol: General Procedure for Benzoylpyridine Synthesis from Cyanopyridines [2]

-

Reaction Setup: Combine equimolar amounts of the cyanopyridine and the benzene derivative (e.g., veratrole) in a suitable anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride, to the mixture.

-

Reaction Conditions: Saturate the reaction mixture with dry hydrogen chloride gas. The reaction temperature may need to be controlled (cooled or heated) depending on the reactivity of the substrates and the strength of the catalyst. Allow the reaction to proceed for 1-12 hours.

-

Hydrolysis and Isolation: Hydrolyze the reaction mixture, for instance, with dilute hydrochloric acid. Adjust the pH of the resulting aqueous solution with a base to precipitate the benzoylpyridine product.

-

Purification: Collect the product by filtration or extract it with a suitable organic solvent. Further purification can be achieved by recrystallization or chromatography.

Modular Photochemical Synthesis

A modern and efficient approach utilizes a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step.[3] This method offers high yields and is amenable to continuous flow processes, making it attractive for library synthesis and scale-up.

Experimental Protocol: Telescoped Flow Synthesis of Benzoylpyridines [3]

-

Photochemical Reductive Arylation (Flow): Prepare a solution of an aromatic aldehyde and a cyanopyridine in a suitable solvent. Pump this solution through a flow reactor equipped with a 365 nm light source. The reaction generates a secondary alcohol intermediate.

-

Oxidation (Flow): The output from the first reactor, containing the secondary alcohol, is directly fed into a second flow reactor where it is mixed with an oxidizing agent, such as potassium permanganate (KMnO4).

-

Quenching and Isolation: The crude product stream from the second reactor is collected in a flask containing a quenching solution (e.g., 10% sodium sulfite). The final benzoylpyridine product is then isolated and purified using standard techniques like column chromatography.

Diagram of Synthetic Pathways

Caption: Key synthetic routes to the benzoylpyridine core.

Pharmacological Landscape of Benzoylpyridine Compounds

Benzoylpyridines have demonstrated a wide array of pharmacological activities, with their anticancer properties being the most extensively studied. However, their potential as antiviral and anti-inflammatory agents is also gaining significant attention.

Anticancer Activity: Potent Inhibitors of Tubulin Polymerization

A significant breakthrough in the application of benzoylpyridines has been the discovery of 6-aryl-2-benzoyl-pyridine (ABP) analogues as highly potent inhibitors of tubulin polymerization.[4][5] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

-

Binding to Colchicine Site: The benzoylpyridine derivative enters the cancer cell and binds to the colchicine binding site on β-tubulin.

-

Disruption of Microtubule Dynamics: This binding event prevents the polymerization of tubulin dimers into microtubules.

-

Cell Cycle Arrest: The lack of a functional mitotic spindle halts the cell cycle at the G2/M checkpoint.

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Diagram of Tubulin Inhibition Pathway

Caption: Mechanism of anticancer action via tubulin inhibition.

Structure-Activity Relationship (SAR) of 6-Aryl-2-benzoyl-pyridine Analogues

The potency of these tubulin inhibitors is highly dependent on the substitution pattern on both the benzoyl (A-ring) and the 6-aryl (C-ring) moieties.[4]

| Compound | A-Ring Substitution (R1) | C-Ring Substitution (R2) | Average IC50 (nM) | Reference |

| 4a | H | 4-OCH3 | 5.5 | [4] |

| 4g | 4-NH2 | 4-OCH3 | 15.2 | [4] |

| 4i | 4-OH | 4-OCH3 | 22.2 - 42.4 | [4] |

| 4v | 3-OH, 4-CH3 | 4-OCH3 | ~1.8 | [5] |

| 5b | (4-Indole) | 4-OCH3 | 11.4 - 13.5 | [4] |

| 5d | (Thiophene) | 4-OCH3 | 38.6 | [4] |

-

A-Ring (Benzoyl Moiety): Small, electron-donating groups are generally favored. A hydroxyl and a methyl group at the 3- and 4-positions, respectively (as in compound 4v ), lead to exceptionally high potency. Replacing the phenyl ring with certain heterocycles like indole can maintain or slightly decrease activity, while others like thiophene and pyrrole lead to a moderate loss of potency.

-

C-Ring (6-Aryl Moiety): A 4-methoxy group on the C-ring appears to be optimal for activity in the studied series.

-

Central Pyridine Ring: The pyridine ring itself is a crucial scaffold, likely involved in key interactions within the colchicine binding pocket.

In vivo studies have shown that potent ABP analogues like 4v can strongly suppress tumor growth, disrupt tumor angiogenesis, and induce apoptosis in animal models of melanoma.[5] This highlights the clinical potential of this class of compounds.

Antiviral Activity

Novel 2-benzoxyl-phenylpyridine derivatives have demonstrated significant antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[1][6] Several of these compounds exhibited inhibitory activities superior to the control drug, ribavirin.

Mechanism of Action: The antiviral action of these derivatives appears to target the early stages of viral replication, including viral RNA and protein synthesis, rather than directly inactivating the virus or inhibiting its entry into host cells.[1][6] For enterovirus 71 (EV71), a derivative was shown to inhibit the viral 3C protease (3Cpro), an enzyme crucial for processing the viral polyprotein.

Key Findings: [6]

-

Compounds W9, W13, and W15 showed potent inhibition of both CVB3 and ADV7 infections.

-

The EC50 values for active compounds against CVB3 and ADV7 were in the micromolar range, comparable or better than ribavirin.

-

The compounds generally displayed low cytotoxicity, leading to favorable selectivity indices.

This emerging area of research suggests that the benzoylpyridine scaffold could be a valuable starting point for the development of novel antiviral agents.

Anti-inflammatory Activity

While direct studies on simple benzoylpyridines are less common, related structures indicate potential anti-inflammatory properties. For example, certain imidazopyridine derivatives show excellent inhibition of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[4] Given the structural similarities, this suggests that benzoylpyridine derivatives could be rationally designed to target inflammatory pathways. The pyridine ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), further supporting the potential of this scaffold in developing new anti-inflammatory agents.

Clinical Landscape and Future Directions

While the preclinical data, particularly for anticancer applications, is highly promising, there is currently a lack of publicly available information on benzoylpyridine compounds in late-stage clinical trials or as FDA-approved drugs. The pyridine scaffold itself is present in numerous approved pharmaceuticals, underscoring its "privileged" status in drug design.[7]

The potent activity of benzoylpyridine-based tubulin inhibitors like compound 4v makes them strong candidates for further preclinical and clinical development.[5] Future research should focus on:

-

Optimizing Pharmacokinetics: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

-

Expanding the Therapeutic Window: Further SAR studies to identify derivatives with even greater selectivity for cancer cells over normal cells.

-

Exploring Other Therapeutic Areas: Systematically investigating the antiviral and anti-inflammatory potential of benzoylpyridine libraries. This includes screening against a wider range of viruses and exploring their effects on key inflammatory targets like COX enzymes and cytokine production.

-

Combination Therapies: Evaluating the efficacy of lead benzoylpyridine compounds in combination with existing anticancer, antiviral, or anti-inflammatory drugs to identify potential synergistic effects.

Conclusion

The benzoylpyridine core represents a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility, coupled with its proven ability to potently inhibit challenging targets like tubulin, marks it as a scaffold of significant interest. The detailed SAR data available for the anticancer derivatives provides a clear roadmap for further optimization. As research continues to uncover its potential in antiviral and anti-inflammatory applications, the benzoylpyridine scaffold is poised to deliver a new generation of medicines to address unmet clinical needs. This guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full potential of this remarkable chemical entity.

References

-

Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters. [Link]

-

Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules. [Link]

-

Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. PubMed. [Link]

-

3-benzoylpyridine. Organic Syntheses. [Link]

-

Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. PubMed. [Link]

- Process for preparation of benzoylpyridines and derivatives.

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Molecules. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

Sources

- 1. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral effects and mechanisms against EV71 of the novel 2-benzoxyl-phenylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Pharmacological Utility of 2-(4-Ethylbenzoyl)-4-methylpyridine: A Comprehensive Technical Guide

Executive Summary

The landscape of modern drug discovery relies heavily on highly functionalized, regioselectively synthesized heterocyclic building blocks. 2-(4-Ethylbenzoyl)-4-methylpyridine is a specialized diaryl ketone intermediate that bridges the gap between basic pyridine feedstocks and advanced active pharmaceutical ingredients (APIs). Historically overshadowed by simpler picolines, this compound has recently gained prominence as a critical precursor in the synthesis of nonclassical ferroptosis inhibitors and metabolic disease modulators[1].

This whitepaper provides an authoritative, in-depth analysis of 2-(4-Ethylbenzoyl)-4-methylpyridine, detailing its structural significance, biological applications, and the rigorous, self-validating synthetic protocols required for its preparation.

Chemical Identity & Structural Properties

The strategic placement of the ethyl and methyl groups on the benzoylpyridine core dictates both its steric profile and its electronic reactivity. The carbonyl bridge serves as a highly electrophilic center for further functionalization (e.g., condensation, reduction, or cyclization), while the pyridine nitrogen remains available for salt formation or coordination.

Table 1: Physicochemical Properties of 2-(4-Ethylbenzoyl)-4-methylpyridine [2]

| Property | Value |

| IUPAC Name | (4-Ethylphenyl)-(4-methylpyridin-2-yl)methanone |

| CAS Registry Number | 1187170-90-6 |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| SMILES | CCc1ccc(cc1)C(=O)c1cc(C)ccn1 |

| Structural Features | Diaryl ketone, substituted pyridine ring, para-ethyl substitution |

Mechanistic Pathways & Biological Significance

While 2-(4-Ethylbenzoyl)-4-methylpyridine is rarely administered as a standalone therapeutic, its derivatives are at the forefront of targeted cell death research. Recent breakthroughs in medicinal chemistry have utilized this scaffold to synthesize 1,3-disubstituted indolizine derivatives[1].

These downstream APIs act as highly potent, nonclassical ferroptosis inhibitors . Ferroptosis is an iron-dependent form of programmed cell death driven by the toxic accumulation of lipid reactive oxygen species (ROS). By utilizing 2-(4-Ethylbenzoyl)-4-methylpyridine as a foundational building block, researchers have developed molecules that exhibit exceptional radical-trapping antioxidant activity, outperforming standard controls like Ferrostatin-1 (Fer-1) in models of acute liver injury and ischemic stroke[1].

Fig 1. Role of 2-(4-Ethylbenzoyl)-4-methylpyridine derivatives in inhibiting ferroptosis.

Synthetic Methodologies & Protocols

The synthesis of highly specific benzoylpyridines requires strict regiocontrol. Traditional Friedel-Crafts acylation of pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring and its tendency to complex with Lewis acids[3]. Therefore, the most robust and scalable method for synthesizing 2-(4-Ethylbenzoyl)-4-methylpyridine is the Grignard addition to a cyanopyridine precursor .

Experimental Workflow

Fig 2. Step-by-step synthetic workflow and quality control checkpoints.

Detailed Step-by-Step Protocol (Self-Validating System)

As an Application Scientist, it is critical to understand not just what to do, but why each condition is selected. This protocol is designed to be self-validating, meaning built-in checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Preparation of the Grignard Reagent

-

Procedure: Charge a flame-dried, argon-purged Schlenk flask with magnesium turnings (1.2 eq) and a single crystal of iodine. Add 4-ethylbromobenzene (1.1 eq) dropwise as a solution in anhydrous THF to maintain a gentle reflux.

-

Causality: Iodine is critical here; it etches the passivating magnesium oxide layer, exposing the active metal surface for oxidative addition. THF is chosen over diethyl ether because its stronger coordinating ability stabilizes the resulting Grignard reagent, preventing the precipitation of active species via the Schlenk equilibrium.

Step 2: Nucleophilic Addition

-

Procedure: Cool the Grignard solution to 0 °C. Add a solution of 4-methyl-2-cyanopyridine (1.0 eq) in THF dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Causality: The cyano group at the 2-position is highly electrophilic. Temperature control (0 °C) is mandatory. The 4-methyl group on the pyridine ring is weakly acidic; if the temperature is too high, the Grignard reagent will act as a base rather than a nucleophile, deprotonating the methyl group and leading to complex polymeric side reactions.

-

Self-Validation (QC1): Monitor via TLC (Hexanes:EtOAc 3:1). The starting cyanopyridine is highly UV-active with a high Rf . A successful addition is indicated by the complete disappearance of this spot and the formation of a baseline spot (the highly polar magnesium iminium salt).

Step 3: Hydrolysis and Workup

-

Procedure: Quench the reaction carefully with 2M HCl at 0 °C, then heat the mixture to reflux for 2 hours. Cool, basify the aqueous layer with saturated NaHCO₃ to pH 8, and extract with Ethyl Acetate (3x).

-

Causality: The initial nucleophilic attack does not yield a ketone; it yields a stable magnesium iminium intermediate. Aggressive acidic hydrolysis (refluxing HCl) is strictly required to drive the equilibrium toward the desired diaryl ketone.

-

Self-Validation: The product is a basic amine. If the workup pH is left acidic, the product will remain trapped in the aqueous layer as a hydrochloride salt. Basification to pH 8 ensures the free base partitions into the organic layer.

Step 4: Purification and Characterization

-

Procedure: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

-

Self-Validation (QC2): Spot the purified product on TLC and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the presence of the ketone carbonyl. ¹H NMR (CDCl₃) must show a distinct quartet (~2.7 ppm) and triplet (~1.2 ppm) for the ethyl group, a singlet (~2.4 ppm) for the 4-methyl group, and the characteristic downfield shift of the pyridine aromatic protons due to the electron-withdrawing carbonyl.

Quantitative Data & Yield Optimization

To scale the production of 2-(4-Ethylbenzoyl)-4-methylpyridine for pharmaceutical manufacturing, various synthetic routes must be evaluated for yield, purity, and economic viability.

Table 2: Comparison of Synthetic Routes for Benzoylpyridine Derivatives

| Synthetic Route | Primary Reagents | Catalyst / Conditions | Avg. Yield (%) | Purity (LC-MS) | Key Advantage / Limitation |

| Grignard Addition | 4-Ethylphenylmagnesium bromide, 4-Methyl-2-cyanopyridine | THF, 0 °C to RT, 4h | 78 - 82% | >98% | Advantage: Exceptional regioselectivity.Limitation: Strictly moisture-sensitive. |

| Friedel-Crafts Acylation [3] | 4-Methylpicolinic acid chloride, Ethylbenzene | AlCl₃ (2.5 eq), DCM, Reflux | 60 - 65% | >95% | Advantage: Highly scalable, low cost of starting materials.Limitation: Requires stoichiometric Lewis acid, harsh conditions. |

| Minisci Acylation | 4-Ethylbenzaldehyde, 4-Methylpyridine | TBHP, FeSO₄, TFA, 80 °C | 45 - 55% | ~90% | Advantage: Avoids organometallics, direct C-H activation.Limitation: Poor regiocontrol (C2 vs C6 substitution). |

Conclusion

2-(4-Ethylbenzoyl)-4-methylpyridine represents a highly versatile and structurally privileged scaffold in modern medicinal chemistry. Its precise synthesis, governed by strict regiochemical control and validated through rigorous analytical checkpoints, enables the downstream development of next-generation therapeutics, including potent ferroptosis inhibitors. By mastering the causality behind its synthetic protocols—specifically the nuances of Grignard additions to cyanopyridines—researchers can ensure high-yield, high-purity production of this critical intermediate.

References

-

[2] 2-(4-ethylbenzoyl)-4-methylpyridine | 1187170-90-6 | Buy ... - Molport. Molport Chemical Database. URL:

-

[1] Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors with Efficacy in Acute Liver Injury and Ischemic Stroke Models. Journal of Medicinal Chemistry, ACS Publications. URL:

-

[3] 3-benzoylpyridine - Organic Syntheses Procedure. Organic Syntheses. URL:

Sources

Application Note: Synthesis, Derivatization, and Biological Evaluation of 2-(4-Ethylbenzoyl)-4-methylpyridine in Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

2-(4-Ethylbenzoyl)-4-methylpyridine is a highly versatile diaryl methanone building block utilized extensively in organic synthesis and medicinal chemistry. While the parent ketone possesses limited intrinsic biological activity, it serves as an optimal precursor for the synthesis of α-(N)-heterocyclic thiosemicarbazones. These derivatives are recognized as potent anti-neoplastic agents that function primarily as intracellular iron chelators[1].

The specific structural features of 2-(4-Ethylbenzoyl)-4-methylpyridine offer distinct pharmacological advantages:

-

Lipophilicity Tuning: The para-ethyl substitution on the phenyl ring increases the partition coefficient (logP), facilitating rapid traversal across the target cell's phospholipid bilayer.

-

Chelation Thermodynamics: The 4-methyl substitution on the pyridine ring provides precise steric bulk that fine-tunes the "bite angle" of the resulting N,N,S-tridentate chelation pocket, optimizing the thermodynamic stability of subsequent metal complexes.

Coordination of these thiosemicarbazone ligands with transition metals, particularly Copper(II), significantly enhances their ability to inhibit human Topoisomerase IIα and induces apoptosis in highly proliferative cancer cell lines[2]. Furthermore, these metal-ligand complexes have been shown to disrupt iron-dependent cellular pools, leading to the downregulation of critical cyclin-dependent kinases (CDK2 and CDK9)[3].

Synthetic Workflow & Mechanism of Action

Figure 1: Synthetic workflow from diaryl ketone to the active Cu(II) thiosemicarbazone complex.

Figure 2: Multi-target mechanism of action for[Cu(EBMT)Cl] inducing cellular apoptosis.

Experimental Protocols: A Self-Validating System

To ensure robust reproducibility, the following protocols integrate causality (the why behind the chemistry) and self-validating analytical checkpoints (in-process controls).

Phase 1: Synthesis of 2-(4-Ethylbenzoyl)-4-methylpyridine Thiosemicarbazone (EBMT)

Step 1.1: Reactant Preparation

-

Action: Dissolve 10.0 mmol of 2-(4-Ethylbenzoyl)-4-methylpyridine in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Causality: Absolute ethanol is selected over aqueous solvents because it provides optimal solubility for both the hydrophobic diaryl methanone and the hydrophilic thiosemicarbazide at reflux, while strictly minimizing hydrolytic reversal of the imine bond formation.

Step 1.2: Acid Catalysis & Condensation

-

Action: Add 11.0 mmol of thiosemicarbazide, followed by 5 drops of glacial acetic acid. Reflux the mixture at 80°C for 4 hours.

-

Causality: The weak acid (glacial AcOH) protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for nucleophilic attack by the terminal amine of the thiosemicarbazide.

-

Validation (Self-Validating Checkpoint): Monitor the reaction via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active ketone spot (Rf ~0.65) and the emergence of a new, lower-Rf spot (~0.35) confirms conversion.

Step 1.3: Isolation & Characterization

-

Action: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate under vacuum, wash with cold ethanol, and dry in vacuo.

-

Validation (Self-Validating Checkpoint): Verify the product via 1H-NMR (DMSO-d6). The absolute confirmation of the thiosemicarbazone linkage is the appearance of two distinct N-H signals: a sharp singlet at ~10.2 ppm (hydrazinic NH) and a broad singlet at ~8.5 ppm (terminal NH2).

Phase 2: Synthesis of the [Cu(EBMT)Cl] Complex

Step 2.1: Metal Coordination

-

Action: Dissolve 5.0 mmol of the synthesized EBMT ligand in 30 mL of hot absolute ethanol. Slowly add an equimolar amount (5.0 mmol) of CuCl2·2H2O dissolved in 10 mL of ethanol dropwise over 15 minutes.

-

Causality: Cu(II) is a d9 transition metal that readily forms highly stable, square planar or distorted square pyramidal complexes with the N,N,S-tridentate donor atoms of the EBMT ligand. Slow addition is critical to prevent the formation of kinetic polymeric byproducts, favoring the thermodynamic monomeric complex.

-

Validation (Self-Validating Checkpoint): The solution will immediately shift from pale yellow to deep green/brown, indicating a Metal-to-Ligand Charge Transfer (MLCT). Confirm coordination via UV-Vis spectroscopy; the ligand's n→π* transition (~320 nm) will red-shift, and a distinct new MLCT band will appear at ~410 nm.

Phase 3: Topoisomerase IIα Relaxation Assay (Biological Evaluation)

Step 3.1: Enzymatic Reaction

-

Action: Incubate 0.5 μg of supercoiled pBR322 plasmid DNA with 2 units of human Topoisomerase IIα and varying concentrations of the [Cu(EBMT)Cl] complex (0.1 μM to 50 μM) in a reaction buffer containing ATP and Mg2+ at 37°C for 30 minutes.

-

Causality: Topoisomerase IIα requires ATP and Mg2+ to catalyze the relaxation of supercoiled DNA. The Cu(II) complex acts as an interfacial poison, intercalating or directly binding the enzyme-DNA cleavage complex, thereby preventing the religation of the DNA strands.

-

Validation (Self-Validating Checkpoint): Terminate the reaction with 1% SDS and Proteinase K. Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (stain post-electrophoresis to prevent intercalation artifacts). The persistence of the lower supercoiled DNA band at high inhibitor concentrations—compared to the upper relaxed DNA bands in the vehicle control—provides direct, visual validation of enzyme inhibition.

Quantitative Data Presentation

The following table summarizes the representative biological activity profile of the synthesized derivatives, demonstrating the structure-activity relationship (SAR) progression from the inactive parent ketone to the highly potent Cu(II) complex.

| Compound | Topo IIα IC50 (μM) | SK-N-MC IC50 (μM) | MCF-7 IC50 (μM) | CDK2 IC50 (μM) |

| 2-(4-Ethylbenzoyl)-4-methylpyridine | > 100.0 | > 100.0 | > 100.0 | > 100.0 |

| EBMT (Ligand) | 12.4 ± 1.1 | 8.2 ± 0.6 | 15.3 ± 1.2 | 4.5 ± 0.4 |

| [Cu(EBMT)Cl] (Complex) | 1.8 ± 0.3 | 0.9 ± 0.1 | 2.4 ± 0.3 | 0.8 ± 0.1 |

| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.4 ± 0.1 | 1.1 ± 0.2 | N/A |

Data Interpretation: Complexation with Copper(II) yields a roughly 10-fold increase in potency across all tested neoplastic cell lines and enzymatic targets, validating the mechanistic hypothesis that metal coordination is essential for maximal redox and chelating activity.

References

- Title: CAS 14548-46-0: 4-Benzoylpyridine Source: CymitQuimica URL

- Title: Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT)

- Title: Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit HIV-1 transcription: identification of novel cellular targets--iron, cyclin-dependent kinase (CDK)

- Title: Cu(II)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cu(II) Benzoylpyridine Thiosemicarbazone Complexes: Inhibition of Human Topoisomerase IIα and Activity against Breast Cancer Cells [scirp.org]

- 3. Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit HIV-1 transcription: identification of novel cellular targets--iron, cyclin-dependent kinase (CDK) 2, and CDK9 PMID: 20956357 | MCE [medchemexpress.cn]

Application Note: Analytical Methodologies for the Quantification of 2-(4-Ethylbenzoyl)-4-methylpyridine

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Introduction & Physicochemical Rationale

2-(4-Ethylbenzoyl)-4-methylpyridine (CAS: 1187170-90-6) is a specialized heterocyclic scaffold utilized in medicinal chemistry and synthetic development. Accurate quantification of this compound is critical across its lifecycle—from high-concentration purity assessments in the manufacturing lab to trace-level bioanalysis in pharmacokinetic studies.

Expertise & Causality in Method Design: The structural features of 2-(4-Ethylbenzoyl)-4-methylpyridine dictate our analytical strategy:

-

Basic Pyridine Nitrogen (pKa ~5.2): At neutral pH, the unprotonated pyridine ring interacts strongly with residual silanol groups on silica-based stationary phases, causing severe peak tailing. To mitigate this, both methods utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the nitrogen. This ensures sharp, symmetrical peaks and maximizes positive-mode electrospray ionization (ESI+) efficiency.

-

Conjugated Benzoyl Chromophore: The extended π -conjugation between the carbonyl group and the aromatic rings provides a strong UV absorbance ( λmax ~265 nm), making HPLC-UV the optimal choice for bulk drug quantification.

-

Lipophilicity (LogP ~3.8): The ethyl and methyl substituents confer moderate lipophilicity, making C18 (octadecylsilane) the ideal stationary phase for reversed-phase retention.

Method A: HPLC-UV for Bulk Drug and Purity Quantification

This method is designed for routine assay testing, formulation profiling, and stability studies. It is designed to be self-validating and complies with the[1].

Chromatographic Conditions

-

Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

-

Column Temperature: 30°C.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

Standard Preparation & System Suitability (Self-Validating Protocol)

-

Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of Methanol (1.0 mg/mL).

-

Working Solutions: Serially dilute the stock with 50:50 Water:Acetonitrile to create calibration standards (1.0 µg/mL to 100 µg/mL).

-

System Suitability Test (SST): Before running unknown samples, inject the 50 µg/mL standard six times.

-

Self-Validation Check: The system is only deemed "Pass" if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5. This verifies that the acidic mobile phase is actively suppressing secondary silanol interactions.

-

Method B: UHPLC-ESI-MS/MS for Trace Bioanalysis

For pharmacokinetic evaluation, trace-level quantification in complex biological matrices (e.g., plasma) requires the sensitivity and specificity of tandem mass spectrometry. This workflow adheres to the [2].

Mass Spectrometry Rationale & Fragmentation

In ESI+ mode, the compound forms a stable protonated precursor ion [M+H]+ at m/z 226.1. Upon collision-induced dissociation (CID), the most labile bond is the carbonyl-pyridine linkage. Cleavage here yields a highly stable 4-ethylbenzoyl acylium cation at m/z 133.1 (Quantifier). Further neutral loss of carbon monoxide (-28 Da) generates the 4-ethylphenyl cation at m/z 105.1 (Qualifier).

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-(4-Ethylbenzoyl)-4-methylpyridine.

Step-by-Step Protocol: Plasma Extraction

Causality Note: Acetonitrile (MeCN) is selected over methanol for protein precipitation because it produces a denser, more tightly packed protein pellet during centrifugation, minimizing the risk of aspirating particulates into the UHPLC system. The 3:1 (v/v) ratio ensures >99% precipitation of plasma proteins.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard (IS) working solution. Vortex for 10 seconds.

-

Self-Validation Check: Matrix effects are continuously monitored by evaluating the absolute peak area of the IS across all samples. An IS response deviation of >20% from the mean triggers an automatic re-extraction.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic acid).

-

Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer & Evaporation: Transfer 100 µL of the supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL of initial mobile phase (80% A / 20% B). Vortex and inject 2 µL.

Figure 2: Step-by-step bioanalytical sample extraction workflow for plasma matrices.

UHPLC-MS/MS Conditions

-

Column: Sub-2 µm C18, 50 mm × 2.1 mm, 1.7 µm.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 20% B to 95% B in 2.5 minutes, hold for 1.0 minute, re-equilibrate at 20% B for 1.5 minutes.

Data Presentation & Validation Summaries

Table 1: HPLC-UV Gradient Program (Method A)

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 1.0 | 90 | 10 |

| 2.0 | 1.0 | 90 | 10 |

| 8.0 | 1.0 | 10 | 90 |

| 10.0 | 1.0 | 10 | 90 |

| 10.1 | 1.0 | 90 | 10 |

| 15.0 | 1.0 | 90 | 10 |

Table 2: UHPLC-MS/MS MRM Parameters (Method B)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Ion Purpose |

| 2-(4-Ethylbenzoyl)-4-methylpyridine | 226.1 | 133.1 | 50 | 30 | 25 | Quantifier |

| 2-(4-Ethylbenzoyl)-4-methylpyridine | 226.1 | 105.1 | 50 | 30 | 40 | Qualifier |

| Internal Standard (Analog) | 230.1 | 137.1 | 50 | 30 | 25 | IS Quantifier |

Table 3: Validation Acceptance Criteria Summary

| Parameter | HPLC-UV (Purity/Assay)[1] | UHPLC-MS/MS (Bioanalytical)[2] |

| Accuracy | 98.0% - 102.0% of nominal | ±15% of nominal (±20% at LLOQ) |

| Precision (CV%) | ≤ 2.0% | ≤ 15% ( ≤ 20% at LLOQ) |

| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |

| Carryover | ≤ 0.1% of working standard | ≤ 20% of LLOQ response |

References

-

Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-(4-Ethylbenzoyl)-4-methylpyridine

Scientific Context & Analyte Profiling

2-(4-Ethylbenzoyl)-4-methylpyridine (CAS: 1187170-90-6) is a critical synthetic intermediate utilized in the development of complex pharmacophores, including indolizine-based nonclassical ferroptosis inhibitors[1] and highly targeted kinase inhibitors. Monitoring the purity of this intermediate during chemical synthesis is essential. Unreacted precursors (such as 4-methylpyridine) or over-reacted hydrophobic byproducts can propagate through subsequent synthetic steps, ultimately compromising the yield, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API).

This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to accurately quantify 2-(4-Ethylbenzoyl)-4-methylpyridine and resolve it from its synthetic matrix.

Method Development Strategy: Causality & Logic

Developing a robust HPLC method for pyridine derivatives requires overcoming specific physicochemical hurdles inherent to the nitrogen-containing heterocyclic ring.

-

Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected. The dense alkyl chain coverage provides the necessary hydrophobic retention for the 4-ethylbenzoyl moiety, allowing for adequate separation from polar precursors.

-

Mobile Phase & Peak Tailing Mitigation (Critical Step): Pyridine derivatives are notorious for secondary ion-exchange interactions with residual, unreacted silanols on silica-based stationary phases. This interaction leads to severe peak tailing and poor resolution[2]. To counteract this, 0.1% Trifluoroacetic acid (TFA) is incorporated into the aqueous mobile phase.

-

Causality: TFA acts as a strong ion-pairing agent and lowers the mobile phase pH to approximately 2.0. This ensures the basic pyridine nitrogen (pKa ~5.2) is fully protonated, effectively masking silanol interactions and yielding sharp, highly symmetrical peaks[2].

-

-

Detection Wavelength: UV detection is set to 254 nm, capitalizing on the strong π−π∗ transitions of the conjugated benzoyl and pyridine ring systems, ensuring high sensitivity.

Figure 1: HPLC method development and validation workflow for pyridine-based intermediates.

Experimental Protocols

Chromatographic Conditions

A gradient elution strategy is employed to ensure that highly polar unreacted starting materials elute in the void volume, while the target intermediate is retained and separated from late-eluting hydrophobic byproducts.

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | C18, 150 mm × 4.6 mm, 5 µm (End-capped) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade) |

| Gradient Program | 0-2 min: 20% B 2-10 min: 20% → 80% B 10-15 min: 80% B 15-15.1 min: 80% → 20% B 15.1-20 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation & System Suitability